molecular formula C19H19ClN2O B13092870 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one

1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B13092870
M. Wt: 326.8 g/mol
InChI Key: IHHAQFHLEXAYJI-UHFFFAOYSA-N
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Description

1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of indoline derivatives with piperidine under specific conditions. For instance, the reaction of indoline with benzyl chloride and piperidine in the presence of a base such as sodium hydride can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s spirocyclic structure may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

1'-benzyl-5-chlorospiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C19H19ClN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)

InChI Key

IHHAQFHLEXAYJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=C(C=CC(=C3)Cl)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

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